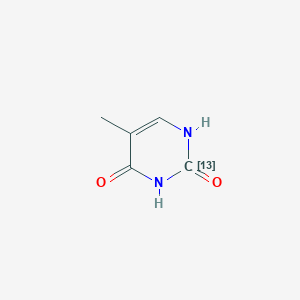

Thymine-13C1

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-(213C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i5+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQNBRDOKXIBIV-HOSYLAQJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN[13C](=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Thymine 13c1 and Derived Biomolecules

Enzymatic Synthesis of Thymine-13C1-Containing Nucleotides

Optimization of Biocatalytic Reaction Conditions

Biocatalytic approaches offer a powerful means for the specific and efficient incorporation of labeled nucleotides. Optimization of reaction conditions is paramount to achieving high yields and desired labeling patterns. Key parameters that influence biocatalytic reactions involving labeled thymine (B56734) derivatives include enzyme type and concentration, substrate (labeled dNTP) concentration, pH, temperature, and the presence of cofactors or additives.

For instance, studies on enzymatic DNA synthesis using Taq DNA polymerase for uniformly labeled DNA have reported that optimizing polymerization reaction time can help avoid non-templated addition of nucleotides, though shorter times may lead to incomplete reactions oup.com. The concentration of MgCl2 is also critical, with optimal levels often being 1-4 times the dNTP concentration, requiring specific optimization for each reaction oup.com. Furthermore, the choice of polymerase can impact the efficiency of incorporating modified nucleotides; for example, polymerases from family B, like Vent exo−, have shown greater efficiency in incorporating labeled dNTPs compared to Taq polymerase (family A) rsc.org. Achieving high incorporation rates, often aiming for near-quantitative polymerization of the template, is a primary goal in optimizing these reactions nih.govnih.gov.

Incorporation of Thymine-13C1 into Oligonucleotides and DNA Constructs

The integration of Thymine-13C1 into DNA constructs can be broadly categorized into chemical synthesis using phosphoramidites and enzymatic polymerization methods.

Solid-Phase DNA Synthesis with Labeled Phosphoramidites

Solid-phase DNA synthesis, primarily utilizing the phosphoramidite (B1245037) method, is a cornerstone for creating custom oligonucleotides wikipedia.org. This approach involves sequentially coupling nucleoside phosphoramidites to a growing DNA chain anchored to a solid support biotage.com. For Thymine-13C1 incorporation, a corresponding 13C-labeled thymine phosphoramidite derivative is employed silantes.comnih.gov.

The efficiency of the phosphoramidite coupling step is critical, with typical yields approaching 99% per cycle chemie-brunschwig.chresearchgate.net. Factors influencing coupling efficiency include the concentration of the phosphoramidite, the activator used (e.g., tetrazole or its derivatives), and the coupling time chemie-brunschwig.chresearchgate.net. For instance, coupling efficiencies can be maintained at high levels (e.g., ~95%) with appropriate transit times, and specific phosphoramidite concentrations and coupling times (e.g., 30-150 seconds) can ensure no significant yield differences between short and long DNA chains researchgate.net. While standard phosphoramidite chemistry is well-established, the incorporation of modified or isotopically labeled phosphoramidites can sometimes present challenges, potentially leading to lower coupling efficiencies due to their higher molecular weight or polarity acs.orgnih.govresearchgate.net. However, research has demonstrated that specific labeled phosphoramidites, such as 6-13C-thymidine phosphoramidites, can be incorporated with high coupling yields in standard solid-phase synthesis nih.gov.

Enzymatic Polymerization for Uniform and Site-Specific Labeling of DNA

Enzymatic polymerization offers an alternative and often complementary strategy for incorporating labeled nucleotides, enabling uniform or site-specific labeling of DNA silantes.comnih.govresearchgate.net. This method typically employs DNA polymerases to incorporate labeled deoxynucleoside triphosphates (dNTPs) into a DNA template.

For uniform labeling, DNA polymerases can incorporate uniformly 13C,15N-labeled dNTPs during primer extension or PCR amplification nih.govnih.govsilantes.compnas.org. For example, Taq DNA polymerase has been utilized in a modified procedure for preparing uniformly 13C,15N-labeled DNA, achieving quantitative polymerization and approximately 80% incorporation of labeled dNTPs nih.govnih.gov. Site-specific labeling can be achieved by using specific labeled dNTPs or by employing enzymes that allow for controlled incorporation silantes.comresearchgate.net. The fidelity and processivity of polymerases are key factors, with some polymerases showing better tolerance for modified dNTPs than others rsc.orgnih.gov. For instance, studies have shown that polymerases like Vent exo− are more efficient at incorporating labeled dNTPs than Taq polymerase rsc.org.

Methodologies for Generating High-Molecular-Weight Labeled DNA

The synthesis of high-molecular-weight DNA strands with isotopic labels presents unique challenges. Traditional chemical synthesis methods are generally limited in the length of DNA that can be reliably produced due to the accumulation of errors from repetitive coupling steps researchgate.net. Enzymatic methods, however, are better suited for generating longer DNA molecules otsuka.co.jpresearchgate.net.

One approach involves using DNA polymerases with labeled dNTPs to synthesize DNA fragments of significant length, potentially exceeding 900 base pairs when nucleotide analogs are used washington.edu. Terminal deoxynucleotidyl transferase (TdT) has also emerged as a tool for enzymatic polymerization, enabling the synthesis of high molecular weight single-stranded DNA (ssDNA) amphiphiles with low polydispersity researchgate.net. Furthermore, methods utilizing plasmid amplification in host cells grown on labeled media or PCR-based approaches with labeled dNTPs have been developed for the large-scale preparation of uniformly isotope-labeled DNA nih.govresearchgate.netpsu.edu. These methods aim to produce DNA molecules with defined isotopic signatures for applications requiring substantial quantities of labeled material.

Applications of Thymine 13c1 in Elucidating Nucleic Acid Dynamics and Metabolism

Tracing Deoxyribonucleic Acid (DNA) Synthesis and Replication Mechanisms

Stable isotope labeling provides a powerful method for visualizing and quantifying DNA replication. nih.gov When cells prepare to divide, they incorporate nucleotides into new DNA strands. By supplying ¹³C-labeled precursors, scientists can effectively tag and trace newly replicated DNA. This approach has been instrumental in confirming the semi-conservative nature of DNA replication and allows for the detailed analysis of the kinetics and mechanisms governing genome duplication. nih.govspringernature.com

De Novo Nucleotide Synthesis Pathway Flux Analysis

The de novo synthesis pathway builds nucleotides from simpler precursor molecules like amino acids, bicarbonate, and glucose. harvard.edunih.gov Metabolic flux analysis using ¹³C-labeled precursors, such as [¹³C]bicarbonate, allows for the quantification of the rate at which cells synthesize pyrimidines from scratch. nih.govnih.gov In this method, the ¹³C atom from the tracer is incorporated into the pyrimidine (B1678525) ring of uracil (B121893), a precursor to thymine (B56734). By using gas chromatography/mass spectrometry (GC/MS), researchers can measure the amount of ¹³C incorporated into the uracil nucleotide pool, thereby determining the flux through the de novo pathway. nih.gov

This technique is particularly useful for evaluating the efficacy of drugs designed to inhibit this pathway. For instance, studies in L1210 tumor cells have demonstrated significant inhibition of de novo pyrimidine synthesis upon treatment with various chemotherapeutic agents. nih.gov

| Inhibitory Agent | Mechanism of Action | Mean Inhibition (%) |

|---|---|---|

| 6-Azauridine | Inhibits orotidine-5'-phosphate decarboxylase | 87% |

| Acivicin | Glutamine antagonist, inhibits multiple steps | 95% |

| Pyrazofurin | Inhibits orotidine-5'-phosphate decarboxylase | 94% |

Nucleoside Salvage Pathway Contributions to DNA Replication

In addition to de novo synthesis, cells can recycle pre-existing nucleosides from the breakdown of nucleic acids through the nucleoside salvage pathway. nih.govresearchgate.net Exogenously supplied thymidine (B127349), including Thymine-13C1, is primarily incorporated into DNA via this pathway. tandfonline.comnih.gov The process begins with the enzyme thymidine kinase, which phosphorylates thymidine to thymidine monophosphate (dTMP). researchgate.net

Quantification of DNA Turnover Rates

DNA turnover, which reflects the balance between DNA synthesis and degradation, is a key indicator of cell proliferation and death rates in tissues. Stable isotope-labeled thymidine provides a safe and accurate method for measuring these rates in vivo. nih.gov In a typical experiment, an animal is given a single dose of ¹³C-labeled thymidine, which is incorporated into the DNA of dividing cells. Over time, as cells die and are replaced, the concentration of the ¹³C label in the total DNA of the tissue decreases.

By measuring the decay of the ¹³C signal in thymine isolated from DNA at various time points using mass spectrometry, scientists can calculate the turnover rate. Studies in mice have shown that the turnover rates measured with stable isotopes are virtually identical to those measured using traditional tritiated ([³H]) thymidine, confirming the validity of the stable isotope method. nih.gov

| Tissue | Tracer | Biological Half-Life (Days) |

|---|---|---|

| Lymphoma Tumor | [³H]Thymidine | ~2.5 |

| Stable Isotope-Labeled Thymidine | ~2.5 | |

| Small Intestine | [³H]Thymidine | ~2.0 |

| Stable Isotope-Labeled Thymidine | ~2.0 |

Investigation of Cellular Nucleic Acid Metabolism

The use of Thymine-13C1 extends beyond tracking DNA synthesis to investigating the broader dynamics of nucleic acid metabolism, including DNA repair and the interplay between different biosynthetic pathways.

DNA Repair Pathway Studies via Thymine-13C1 Incorporation

DNA is constantly under assault from endogenous and environmental agents, leading to damage that must be repaired to maintain genomic integrity. When DNA damage occurs, cells can activate repair pathways that often involve the removal and re-synthesis of a segment of DNA. If Thymine-13C1 is present in the nucleotide pool during this repair synthesis, it will be incorporated at the site of the lesion.

This incorporation allows researchers to trace the activity of DNA repair pathways. For example, studies on the effects of UV radiation can use labeled thymine to quantify the rate of excision repair of thymine dimers, a common form of UV-induced damage. By measuring the incorporation of ¹³C-thymine into non-replicating DNA following UV exposure, one can assess the capacity and kinetics of the repair machinery. springernature.comnih.gov Similarly, the study of base excision repair, where enzymes like uracil DNA glycosylase remove incorrect bases, can be facilitated by using labeled thymine analogs to monitor the subsequent repair synthesis.

Nucleotide Biosynthesis and Salvage Pathway Dynamics

The balance between the de novo and salvage pathways for nucleotide synthesis is critical for maintaining adequate and balanced pools of deoxyribonucleotide triphosphates (dNTPs) for faithful DNA replication. nih.gov Isotope tracing with precursors like ¹³C-glucose (for the de novo pathway) and Thymine-13C1 (for the salvage pathway) allows for a dynamic view of how cells regulate these two pathways. tandfonline.combiorxiv.org

Studies can reveal how metabolic stress or therapeutic interventions shift the cell's reliance from one pathway to another. For example, in some cellular contexts, inhibiting the de novo pathway leads to an upregulation of salvage pathway activity to compensate for the nucleotide shortage. researchgate.net This dynamic interplay can be precisely mapped by quantifying the relative incorporation of ¹³C from different labeled sources into the DNA. Such analyses are crucial for understanding metabolic reprogramming in cancer and for designing targeted therapies that exploit these metabolic dependencies. biorxiv.orgbiorxiv.org

Analysis of Protein-Nucleic Acid Interactions and Structural Dynamics

Stable isotope labeling of nucleic acids, including the site-specific incorporation of Thymine-13C1, has become a powerful tool in nuclear magnetic resonance (NMR) spectroscopy to investigate the intricate interactions between proteins and DNA. This approach provides detailed insights into the structural and dynamic aspects of these fundamental biological complexes.

Characterization of Hydrophobic Contacts in DNA-Protein Complexes

The methyl group of thymine is a crucial site for hydrophobic interactions with amino acid side chains of DNA-binding proteins, playing a significant role in the specificity of protein-DNA recognition. nih.gov Evidence highlights that thymine methyl groups are as important for the recognition of specific DNA sequences as the more traditionally recognized hydrogen bonding sites within the major groove. nih.gov By replacing thymine with its isotopically labeled counterpart, Thymine-13C1, researchers can use 13C-NMR to probe these van der Waals interactions. nih.gov Changes in the chemical shift of the 13C-labeled methyl carbon upon protein binding provide direct evidence of close contact and can be used to map the hydrophobic interfaces of the complex. This technique has been instrumental in demonstrating that the thymine methyl group can serve as a critical contact point with amino acid residues of specific DNA-binding proteins, such as repressors and restriction enzymes. nih.gov

Probing Conformational Exchange and Folding Patterns in DNA

The inherent flexibility of DNA is essential for its biological functions, allowing it to adopt various conformations to facilitate interactions with proteins. mdpi.com Isotope labeling with Thymine-13C1, coupled with advanced NMR techniques, allows for the study of these dynamic processes, including conformational exchange and folding. These methods can reveal the presence of low-abundance and short-lived alternative conformations, often referred to as 'excited states', which can be critical for biological activity. nih.gov By monitoring the 13C-labeled sites, researchers can characterize the kinetics and thermodynamics of these conformational transitions, providing a more complete picture of the DNA energy landscape. Such studies are crucial for understanding how DNA structure is modulated to control gene expression and other vital cellular processes.

Studies of DNA-Binding Domain Interactions

Understanding how specific domains of a protein recognize and bind to their target DNA sequences is fundamental to molecular biology. Thymine-13C1 labeling of DNA provides a sensitive probe for mapping the binding interface from the perspective of the nucleic acid. When a protein's DNA-binding domain interacts with the labeled DNA, perturbations in the NMR signal of the 13C nucleus in thymine can be observed. These changes help to identify the specific thymine residues that are in close proximity to the protein. This information is critical for building accurate models of DNA-protein complexes and for elucidating the mechanisms of sequence-specific recognition. For instance, studies have shown that non-histone proteins may interact with the N7 position of guanine, suggesting a mechanism for specific recognition in the major groove of DNA. nih.gov

| Research Area | Key Application of Thymine-13C1 | Method | Insights Gained |

| DNA-Protein Interactions | Mapping hydrophobic contacts | 13C-NMR Spectroscopy | Identification of specific thymine methyl groups in direct contact with protein amino acid side chains. nih.gov |

| DNA Dynamics | Characterizing conformational changes | NMR Relaxation Dispersion | Detection and characterization of transient, low-population DNA structures and folding pathways. nih.gov |

| Binding Specificity | Identifying protein binding sites on DNA | Chemical Shift Perturbation Mapping | Pinpointing the exact thymine residues involved in the interaction with a specific DNA-binding domain. nih.gov |

Utilization in Cellular Proliferation Research

The measurement of DNA synthesis is a direct and reliable indicator of cellular proliferation. thermofisher.comnih.gov Stable isotope labeling with compounds like Thymine-13C1 (often administered as 13C-labeled thymidine) offers a safe and robust alternative to traditional radioisotopic methods for studying cell division both in vitro and in vivo. semanticscholar.org

Measurement of DNA Synthesis Rate as a Proliferation Index

A key application of Thymine-13C1 is in quantifying the rate of new DNA synthesis, which serves as a direct index of cell proliferation. researchgate.net In this approach, cells are cultured in the presence of 13C-labeled thymidine, which is incorporated into the DNA of dividing cells through the nucleotide salvage pathway. semanticscholar.org The newly synthesized, labeled DNA can then be distinguished from the pre-existing, unlabeled DNA. By harvesting cells at various time points and analyzing the isotopic enrichment of thymine in the genomic DNA using techniques like gas chromatography-mass spectrometry (GC-MS), researchers can calculate the fraction of newly synthesized DNA. researchgate.net This allows for a precise determination of the rate at which cells are dividing. This stable isotope method has significant advantages over the widely used [3H]thymidine or Bromodeoxyuridine (BrdU) techniques, as it avoids radioactivity and potentially toxic metabolites, making it suitable for use in human studies. nih.govsemanticscholar.org

| Method | Principle | Advantages |

| Stable Isotope Labeling with 13C-Thymidine | Incorporation of 13C-labeled thymidine into newly synthesized DNA during cell division. The ratio of labeled to unlabeled DNA is measured over time. | Non-radioactive, safe for in vivo and human studies, provides a direct and quantitative measure of DNA synthesis. semanticscholar.org |

| [3H]Thymidine Incorporation | Incorporation of radioactive thymidine into new DNA strands. Proliferation is measured by quantifying radioactivity. | High sensitivity. |

| BrdU Assay | Incorporation of the thymidine analog BrdU into replicating DNA, which is then detected with a specific antibody. | Can be used for flow cytometry and immunohistochemistry. |

Advanced Analytical Methodologies for Thymine 13c1 Tracing

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For the analysis of Thymine-13C1, 13C NMR is particularly valuable as it directly probes the labeled carbon atom, allowing for the determination of its position and the extent of isotopic enrichment.

One-Dimensional (1D) and Two-Dimensional (2D) 13C NMR Spectroscopy

One-dimensional (1D) 13C NMR spectroscopy is a fundamental method for the analysis of Thymine-13C1. The chemical shift of the 13C nucleus is highly sensitive to its local electronic environment, providing a unique fingerprint for each carbon atom in the molecule. In a 13C-labeled thymine (B56734) molecule, the signal corresponding to the enriched carbon will exhibit a significantly enhanced intensity compared to the signals from the naturally abundant 13C atoms at other positions. This allows for the unambiguous identification of the labeled site.

Two-dimensional (2D) NMR experiments, such as 1H-13C correlation spectra, provide further structural information by revealing the connectivity between protons and carbon atoms. These techniques are instrumental in assigning the resonances in the 13C NMR spectrum and confirming the position of the isotopic label.

Table 1: Typical 13C NMR Chemical Shifts of Thymine and Thymidine (B127349)

| Carbon Atom | Thymine (ppm) | Thymidine (ppm) |

|---|---|---|

| C2 | 152.1 | 151.8 |

| C4 | 166.2 | 164.5 |

| C5 | 109.8 | 111.4 |

| C6 | 138.5 | 137.3 |

| C5-CH3 | 12.5 | 12.4 |

| C1' | 84.8 | |

| C2' | 39.1 | |

| C3' | 71.0 | |

| C4' | 86.0 | |

| C5' | 61.9 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Heteronuclear Correlation Spectroscopy (e.g., 1H-13C HSQC, HMBC) for Positional Labeling

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful 2D NMR techniques that are essential for determining the precise position of the 13C label in Thymine-13C1. nih.gov

The 1H-13C HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. nih.gov A cross-peak in the HSQC spectrum indicates a one-bond 1H-13C coupling. By analyzing the HSQC spectrum of Thymine-13C1, one can identify which proton is directly bonded to the labeled carbon, thus confirming its position. For example, if the C6 position of thymine is labeled, a cross-peak will be observed between the H6 proton and the C6 carbon.

The 1H-13C HMBC experiment, on the other hand, reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for confirming the position of labeled quaternary carbons (carbons with no attached protons), such as the C2, C4, and C5 atoms in the thymine ring. For instance, if the C5 position is labeled, correlations would be expected between the C5 carbon and the protons of the C5-methyl group as well as the H6 proton.

Methyl-TROSY Approaches for High-Molecular-Weight DNA Systems

When Thymine-13C1 is incorporated into high-molecular-weight DNA, traditional NMR techniques often suffer from broad lines and poor resolution. Methyl-Transverse Relaxation Optimized Spectroscopy (Methyl-TROSY) is a specialized NMR technique that overcomes these limitations, particularly for the study of methyl groups. researchgate.net

Since thymine possesses a methyl group at the C5 position, selective 13C-labeling of this methyl carbon (Thymine-5-13CH3) makes it an ideal probe for Methyl-TROSY experiments. This approach has been successfully applied to study the structure and dynamics of large DNA complexes. researchgate.net The technique significantly enhances the quality of the NMR spectra, allowing for the investigation of specific sites within large biomolecular assemblies.

Quantitative Positional Information on 13C Labeling Status

A key application of NMR spectroscopy in the analysis of Thymine-13C1 is the ability to obtain quantitative information about the isotopic enrichment at specific positions. By carefully setting up the NMR experiment with appropriate relaxation delays and using an internal standard, the intensity of the 13C signal from the labeled position can be directly correlated to the percentage of isotopic enrichment. This quantitative data is crucial for metabolic flux analysis and other tracer-based studies where the degree of incorporation of the labeled precursor needs to be precisely determined.

Detection of Contiguously 13C-Labeled Fragments

In experiments where precursors with multiple 13C labels are used, it is possible to generate thymine molecules with two or more adjacent 13C atoms. The presence of these contiguously labeled fragments can be detected by NMR through the observation of 13C-13C scalar couplings (J-couplings). These couplings result in the splitting of the 13C NMR signals into doublets or more complex multiplets. The magnitude of the one-bond 13C-13C coupling constants (1JCC) provides definitive evidence of the adjacent labeling and can offer insights into the biosynthetic pathways that led to the formation of the labeled thymine.

Integrated Analytical Platforms for Multi-Dimensional Data Acquisition

To gain a comprehensive understanding of the metabolic fate of Thymine-13C1, researchers are increasingly turning to integrated analytical platforms that provide multi-dimensional data. These platforms often involve the coupling of multiple analytical techniques, such as combining liquid chromatography with both high-resolution mass spectrometry and isotope ratio mass spectrometry (LC-IRMS). researchgate.net This integration allows for the simultaneous acquisition of both quantitative data on metabolite levels and precise information on isotopic enrichment from a single sample analysis.

By hyphenating these powerful techniques, it is possible to not only track the incorporation of Thymine-13C1 into DNA but also to identify and quantify its presence in various metabolic pools. This multi-dimensional approach provides a more complete picture of the dynamic processes involving thymine metabolism, offering deeper insights into the regulation of DNA synthesis and the cellular response to various stimuli. The rich datasets generated by these integrated platforms, when combined with advanced data analysis and modeling techniques, are paving the way for a more holistic understanding of cellular metabolism.

Computational Modeling and Data Interpretation in 13c Metabolic Flux Analysis 13c Mfa

Principles of Metabolic Flux Quantification with Thymine-13C1 Tracers

The core principle of 13C-MFA lies in the fact that the isotopic labeling patterns of intracellular metabolites are directly influenced by the metabolic fluxes within a cell nih.govresearchgate.netplos.orgosti.govnih.gov. By introducing a ¹³C-labeled tracer, like Thymine-¹³C1, into a biological system and measuring the resulting distribution of ¹³C atoms in downstream metabolites, one can infer the underlying flux distribution. This process involves building a mathematical model that represents the metabolic network and then solving for the fluxes that best explain the observed labeling patterns researchgate.netosti.govnih.gov.

Stoichiometric Network Models for Carbon Atom Transitions

A fundamental component of 13C-MFA is the construction of a stoichiometric network model that accurately describes the metabolic pathways of interest. This model includes the identification of all relevant metabolites, reactions, and importantly, the precise movement of carbon atoms during each biochemical transformation frontiersin.orgosti.govuminho.pt. For a tracer like Thymine-¹³C1, the model must detail how the ¹³C label, originating from the thymine (B56734) molecule, is incorporated into various metabolic intermediates and products. Atom mapping matrices are used to formalize these carbon transitions, specifying which carbon atoms from the substrate(s) map to which atoms in the product(s) for each reaction nih.govpsu.edumdpi.com.

For instance, consider the de novo synthesis of pyrimidine (B1678525) rings, to which thymine belongs. Key precursors include carbamoyl (B1232498) phosphate (B84403) (derived from CO₂, glutamine, and ATP) and aspartate. The carbon atoms of the pyrimidine ring originate from these precursors. If Thymine-¹³C1 represents thymine labeled at a specific carbon position (e.g., C2), its incorporation into cellular processes would be tracked based on these defined atom transitions.

Table 1: Illustrative Atom Mapping in Pyrimidine Biosynthesis

This table demonstrates how labeled atoms from common precursors contribute to the pyrimidine ring. If Thymine-¹³C1 were labeled at a specific position, its subsequent metabolic transformations would follow similar atom-mapping principles.

| Pyrimidine Ring Position | Originating Precursor Atom(s) | Example ¹³C Labeling Scenario (Precursor) | Corresponding Thymine Atom |

| N1 | Glutamine (amide N) | N/A (Nitrogen) | N1 |

| C2 | CO₂ | ¹³CO₂ | C2 |

| N3 | Glutamine (α-amino N) | N/A (Nitrogen) | N3 |

| C4 | Carbamoyl Phosphate | ¹³C from CO₂ | C4 |

| C5 | Aspartate | ¹³C from Aspartate | C5 |

| C6 | Aspartate | ¹³C from Aspartate | C6 |

| Methyl Group (of Thymine) | S-Adenosylmethionine (SAM) | ¹³C from SAM | Methyl Carbon |

(Note: The specific labeling position for "Thymine-¹³C1" is not universally defined; this table illustrates general principles of atom mapping in pyrimidine synthesis. If Thymine-¹³C1 refers to a specific carbon position within thymine, its fate would be tracked via these defined transitions.)

Isotopic Steady-State and Non-Steady-State Conditions

13C-MFA can be performed under two primary isotopic conditions: isotopic steady-state and isotopically non-steady-state (INST-MFA) nih.govvanderbilt.eduwikipedia.orgnih.govsci-hub.se.

Isotopic Steady-State: This condition assumes that the metabolic fluxes are constant over time, and the ¹³C labeling patterns of metabolites have reached a plateau and no longer change nih.govwikipedia.orgsci-hub.seresearchgate.net. Under steady-state, algebraic equations derived from mass and isotopomer balances are used to estimate fluxes drziweidai.com. This approach is computationally less intensive but may not capture dynamic metabolic changes or resolve certain reversible fluxes accurately wikipedia.orgnih.gov.

Isotopically Non-Steady-State (INST-MFA): This approach is employed when labeling patterns are changing over time, which is common in dynamic biological systems or when studying slow-labeling pathways vanderbilt.eduwikipedia.orgnih.gov. INST-MFA requires solving ordinary differential equations (ODEs) that describe the time-dependent accumulation of ¹³C labels in metabolites vanderbilt.edunih.gov. This method offers higher precision, particularly for estimating reversible fluxes and metabolite pool sizes, and is advantageous for systems with large intermediate pools or pathway bottlenecks vanderbilt.edunih.gov. Studies have shown that INST-MFA can provide more robust flux estimates compared to steady-state methods nih.gov.

The choice between these conditions depends on the experimental design and the specific questions being addressed regarding thymine metabolism.

Mathematical Frameworks for Flux Inference

Inferring metabolic fluxes from isotope labeling data is inherently an "inverse problem" researchgate.netosti.govnih.govvanderbilt.edu. The measured isotopic enrichment of metabolites serves as the input data, while the metabolic fluxes are the unknown parameters to be estimated.

Isotope Balance Equations and Atom Mapping Matrices

The foundation of the mathematical framework involves formulating isotope balance equations. These equations mathematically describe how the ¹³C label propagates through the metabolic network based on reaction stoichiometry and atom transitions frontiersin.orgnih.govpsu.edumdpi.com. Atom mapping matrices (AMMs) or transition matrices are crucial for defining these relationships, detailing the distribution of labeled atoms from reactants to products nih.govpsu.edu. For a given set of fluxes, these equations can predict the expected isotopic labeling patterns of metabolites.

For example, if Thymine-¹³C1 is used as a tracer, the mass isotopomer distribution vector (MDV) for thymine and its downstream metabolites would be measured. These measurements, combined with the defined atom mapping for reactions involved in thymine synthesis or degradation, are used to construct the isotope balance equations nih.govpsu.edumdpi.com.

Inverse Problem Formulation for Flux Estimation

The inverse problem is typically solved using numerical optimization techniques, often involving non-linear least-squares regression researchgate.netosti.govosti.govdrziweidai.com. The goal is to find a set of metabolic fluxes that minimizes the difference (residual) between the experimentally measured isotopic labeling patterns and the patterns simulated by the mathematical model using those fluxes researchgate.netosti.govnih.govvanderbilt.edu. Algorithms like the Levenberg-Marquardt algorithm are commonly employed for this iterative fitting process nih.gov. To ensure the identification of a global minimum and robust flux estimates, the estimation is often repeated with different initial flux values nih.gov.

Software Tools and Algorithms for 13C-MFA Data Processing

The complexity of 13C-MFA necessitates specialized software tools to manage model construction, data processing, and flux calculation. These tools automate the generation of complex mathematical equations and facilitate the iterative fitting process oup.comgithub.iooup.comoup.comvanderbilt.edu.

Several software packages are widely used in the field, each offering varying capabilities for steady-state and/or non-steady-state MFA:

INCA (Isotopically Non-Stationary Metabolic Flux Analysis): A notable tool capable of performing both steady-state and INST-MFA, providing a framework for comprehensive analysis using mass and elementary metabolite unit (EMU) balances oup.com.

13CFLUX2: A high-performance software suite designed for flexible and efficient 13C-MFA workflows, utilizing an XML-based language called FluxML for model specification oup.com.

OpenFLUX, FiatFlux, Metran, WUFlux: Other commonly used platforms that support various aspects of 13C-MFA, from model building to data analysis github.iovanderbilt.eduucdavis.edu.

EMU (Elementary Metabolite Units) framework: An algorithmic approach that significantly reduces the number of variables required for calculations, enhancing computational efficiency osti.govnih.govvanderbilt.edu.

These tools enable researchers to process experimental data, validate metabolic models, and ultimately derive quantitative flux maps, providing critical insights into cellular metabolism when using tracers like Thymine-¹³C1.

Simulation Programs for Optimal Tracer Design

The precise estimation of metabolic fluxes using 13C-MFA critically depends on the judicious selection of isotopic tracers and labeling patterns. To move beyond trial-and-error approaches, computational tools and simulation programs are employed to design optimal tracer experiments. These programs allow researchers to in silico evaluate different labeling strategies before conducting costly and time-consuming experiments.

Key aspects of tracer design include:

Labeling Patterns: Determining which atoms in a precursor molecule (like Thymine) should be labeled with 13C. Different labeling patterns can provide distinct information about specific metabolic pathways. For instance, specific labeling patterns can enhance the resolution of fluxes within glycolysis or the pentose (B10789219) phosphate pathway (PPP).

Tracer Mixtures: Using mixtures of different labeled substrates or combinations of labeled and unlabeled substrates can significantly improve flux precision and the observability of complex metabolic networks. Software suites like 13CFLUX2 and OpenFLUX2 are designed to support the design and evaluation of such experiments, including parallel labeling experiments (PLEs). PLEs involve conducting multiple experiments with different tracers under identical conditions to gain complementary information, thereby improving flux resolution and model validation.

Simulation and Optimization: Simulation software, such as tcaSIM and tools integrated within suites like 13CFLUX2 and METRAN, can model the flow of isotopes through metabolic networks. These simulations help identify tracer compositions that maximize the information content for specific pathways or fluxes of interest. Techniques like genetic algorithms can be used to optimize tracer mixtures for specific metabolic networks.

While Thymine-13C1 is not explicitly detailed in the general literature on tracer design, its application would follow these principles. If studying nucleotide biosynthesis or DNA/RNA synthesis, a researcher would use simulation tools to determine the optimal 13C labeling position(s) on thymine to best resolve fluxes within the relevant metabolic pathways.

Data Integration from Multiple Tracer Experiments

Integrating data from multiple tracer experiments is crucial for building a comprehensive understanding of complex metabolic systems. When multiple labeling experiments are performed, either with different tracers or at different time points, the resulting isotopologue data needs to be combined and analyzed coherently.

The integration process typically involves:

Consistent Modeling Framework: Utilizing a unified metabolic network model and atom mapping for all experiments is essential. Software packages like 13CFLUX2 and OpenFLUX2 are designed to handle data from multiple labeling experiments by fitting them to a common model.

Complementary Information: Parallel labeling experiments (PLEs) are a prime example where data integration is key. By using different tracers, complementary labeling information is generated, which, when analyzed together, can dramatically improve the resolution of fluxes in complex systems. The synergy of data from multiple experiments allows for more robust model validation and more precise flux quantification.

Computational Pipelines: Advanced computational pipelines and software suites are employed to manage and integrate the diverse datasets. These tools facilitate the simultaneous fitting of measurements from multiple experiments to a single flux model, ensuring that a consistent set of fluxes satisfies all observed isotopomer data.

Statistical Analysis of Estimated Fluxes and Confidence Intervals

Once isotopologue data is acquired and processed, computational models are used to estimate metabolic fluxes. This estimation process is inherently statistical, as experimental data contains noise and models involve approximations. Therefore, robust statistical analysis is vital to quantify the reliability of the estimated fluxes.

Key statistical aspects include:

Parameter Estimation: Fluxes are typically estimated by minimizing the difference between experimentally measured isotopologue distributions and those predicted by the metabolic model, often using least-squares minimization techniques.

Confidence Intervals: Quantifying the uncertainty associated with flux estimates is achieved by calculating confidence intervals. These intervals provide a range within which the true flux value is likely to lie. Methods such as Monte Carlo bootstrapping or analytical calculations based on sensitivity analysis can be used to determine these intervals.

Goodness-of-Fit: Statistical tests are employed to assess how well the model-predicted labeling patterns match the experimental data. This "goodness-of-fit" evaluation helps validate the model and the estimated fluxes.

Addressing Challenges in 13C-MFA Data Interpretation

Interpreting data from 13C-MFA studies presents several challenges that require careful consideration and advanced methodologies:

Model Complexity and Completeness: Developing an accurate and complete metabolic network model is fundamental but challenging, especially for non-model organisms or complex pathways like nucleotide biosynthesis. Incomplete models can lead to biased flux estimates.

Experimental Variability: Biological systems exhibit inherent variability, and experimental conditions must be strictly controlled to ensure reproducibility. Differences in cell growth, media composition, and sampling times can all impact labeling patterns.

Isotopic Steady State: Classical 13C-MFA assumes metabolic and isotopic steady states. Achieving isotopic steady state can be time-consuming, and deviations from it require more complex isotopically non-stationary MFA (INST-MFA) approaches, which are supported by fewer software packages.

Data Sparsity and Noise: Experimental measurements, particularly mass spectrometry data, can be noisy and may not cover all metabolites. This sparsity can limit the number of observable fluxes and reduce the precision of flux estimates.

Metabolic Channeling and Compartmentation: In eukaryotic cells, metabolic channeling and compartmentation can lead to non-uniform labeling within a single metabolite pool, complicating data interpretation. Advanced modeling techniques are needed to account for these phenomena.

Tracer Selection for Specific Pathways: While general tracer strategies exist, selecting tracers that are optimal for specific pathways (e.g., nucleotide metabolism for Thymine-13C1) requires careful consideration and often simulation-based design.

Addressing these challenges involves using sophisticated software tools like 13CFLUX2, OpenFLUX2, and METRAN, employing parallel labeling experiments, and performing rigorous statistical validation and sensitivity analyses.

Compound Glossary:

| Compound Name | Description |

| Thymine-13C1 | An isotopically labeled form of thymine, used as a tracer in metabolic studies. |

| Glucose | A primary sugar used as an energy source and metabolic precursor. |

| Glutamine | An amino acid that serves as a significant carbon source in many cell types. |

| Glycine | An amino acid involved in various metabolic pathways, including nucleotide synthesis. |

| Serine | An amino acid that plays a role in one-carbon metabolism and nucleotide synthesis. |

| Pyruvate (B1213749) | A key intermediate in glycolysis and a precursor for various metabolic pathways. |

| Fructose-6-phosphate (F6P) | An intermediate in glycolysis and the pentose phosphate pathway. |

| Glyceraldehyde-3-phosphate (G3P) | An intermediate in glycolysis and the pentose phosphate pathway. |

| Ribose-5-phosphate (R5P) | A product of the pentose phosphate pathway, essential for nucleotide synthesis. |

The next step is to search for information relevant to sections 5.3.2, 5.3.3, and 5.4, and to find or construct a data table.The initial searches provided a solid foundation for understanding 13C-Metabolic Flux Analysis (13C-MFA) and its core methodologies. The subsequent searches have yielded more specific details relevant to the requested subsections, particularly concerning data integration, statistical analysis, and challenges.

Data Integration from Multiple Tracer Experiments

Integrating data from multiple tracer experiments is a key strategy to enhance the precision and robustness of metabolic flux estimations. This approach is particularly valuable when studying complex metabolic networks or when a single tracer does not provide sufficient information to resolve all fluxes.

Parallel Labeling Experiments (PLEs): This technique involves conducting several experiments under identical conditions, with the only variation being the isotopic tracer used. By using different tracers (e.g., various labeled forms of glucose or glutamine, or even different isotopes like 15N), complementary labeling information can be generated. This synergy allows for improved flux resolution and more rigorous validation of metabolic network models. Software packages like OpenFLUX2 and 13CFLUX2 are designed to handle data from PLEs by fitting them to a common metabolic model.

Multi-Tracer Analysis: In systems with multiple carbon sources, such as mammalian cells cultured in complex media, integrating data from tracers targeting different substrates (e.g., glucose and glutamine) is essential for a comprehensive metabolic picture. For instance, studies have shown that combining glucose and glutamine tracers can provide superior resolution for central carbon metabolism compared to using glucose alone.

Unified Modeling Framework: Effective data integration relies on a consistent metabolic network model and atom mapping across all experiments. Tools like FluxML provide a universal language for specifying models and measurements, facilitating the integration of diverse datasets. Software like fluxTrAM aims to automate the processing of metabolomics data and integrate it with genome-scale metabolic networks for flux analysis, even at a genome-scale level.

Statistical Analysis of Estimated Fluxes and Confidence Intervals

Parameter Estimation: Fluxes are typically estimated by fitting a metabolic model to the experimental isotopologue data, often using least-squares regression to minimize the difference between predicted and measured labeling patterns. Software packages like Metran, OpenFlux, and 13CFLUX2 are commonly used for this purpose.

Confidence Intervals (CIs): CIs provide a range within which the true flux value is likely to lie. Historically, linear statistics were used, but due to the non-linear nature of isotopomer equations, more accurate methods are preferred. Current methods for calculating CIs include:

Sensitivity Analysis: Evaluating how changes in flux parameters affect the sum of squared residuals (SSR).

Monte Carlo Simulations: Perturbing experimental measurements multiple times to simulate noise and infer flux distributions, thereby estimating CIs.

Bayesian Statistics: Credible intervals derived from Bayesian approaches are considered more reliable for quantifying flux uncertainty, as they can account for both data noise and model uncertainty.

Goodness-of-Fit: Statistical tests, such as the chi-square (χ²) test, are used to assess how well the model reproduces the experimental data. If the fit is poor, it may indicate issues with the model, experimental design, or data quality.

Identifiability Analysis: This analysis determines which fluxes can be reliably estimated from the available data, helping to identify potential limitations in the experimental design or model structure.

Addressing Challenges in 13C-MFA Data Interpretation

Interpreting 13C-MFA data presents several challenges that necessitate careful consideration of methodologies and potential pitfalls:

Model Completeness and Complexity: The accuracy of flux estimations depends on the completeness and correctness of the metabolic network model. Incomplete models can introduce biases, and while genome-scale models offer greater comprehensiveness, they increase computational demands and data requirements.

Experimental Variability and Noise: Biological systems exhibit inherent variability, and experimental measurements are susceptible to noise. Rigorous experimental control and robust statistical methods are essential to mitigate these factors and ensure data reliability.

Isotopic Steady State: Traditional 13C-MFA assumes isotopic steady state, which may not always be achieved, particularly in dynamic experiments or with large metabolite pools. Isotopically non-stationary MFA (INST-MFA) is required in such cases but is computationally more intensive and supported by fewer software tools.

Data Sparsity and Measurement Errors: Limited or noisy isotopologue measurements can constrain the precise estimation of all fluxes, especially in large metabolic networks. This can result in a broad range of possible flux solutions.

Compartmentation and Channeling: In eukaryotic cells, metabolic compartmentalization can lead to averaged labeling patterns, complicating flux interpretation. Advanced modeling techniques are required to account for these phenomena.

Data Processing and Correction: Mass spectrometry data requires pre-processing steps, including correction for natural isotope abundance and tracer purity, before it can be used for modeling. Software tools like IsoCorrectoR assist in this correction process. Untargeted metabolomics data also poses challenges in identifying and annotating isotopologues.

Addressing these challenges involves leveraging advanced software packages, employing parallel labeling experiments, and conducting thorough statistical validation.

Emerging Research Frontiers and Methodological Innovations for Thymine 13c1

Advancements in Stable Isotope Tracing Technology

The ability to accurately track molecules within complex biological systems has been revolutionized by improvements in analytical instrumentation and novel labeling strategies. These advancements are crucial for detecting minute quantities of labeled compounds and for precisely incorporating isotopic labels into biomolecules.

Improved Detection Sensitivity and Lower Sample Requirements

Modern analytical techniques, particularly mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have seen substantial improvements in sensitivity and resolution. This allows researchers to detect and quantify labeled molecules from increasingly smaller biological samples, thereby reducing the invasiveness and cost of experiments.

Mass spectrometry, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers high throughput and the ability to analyze complex mixtures. While standard GC-MS can detect isotopic abundance down to approximately 0.1 atom percent excess, coupling GC/LC with Isotope Ratio Mass Spectrometry (IRMS) techniques can improve detection levels to around 0.0005 atom percent excess technologynetworks.com. Isotope Ratio Mass Spectrometry (IRMS) itself, while requiring larger sample volumes (e.g., >1 µmol gas sample), offers very high precision, capable of detecting enrichment changes of less than one part in 10⁵ cambridge.org. In contrast, NMR spectroscopy, while invaluable for structural determination, generally exhibits lower sensitivity for tracing low-abundance labeled compounds compared to MS techniques escholarship.org. These advancements collectively enable the detection of trace quantities of labeled thymine (B56734) and its metabolites, even in complex biological matrices silantes.comrsc.org.

| Analytical Technique | Sensitivity/Detection Limit (approx.) | Sample Requirement | Key Advantage |

| GC-MS (standard) | ~0.1 atom % excess | Smaller quantities | Higher throughput, greater applicability, and affordability compared to IRMS cambridge.org. |

| GC/LC-MS + IRMS | ~0.0005 atom % excess | Not specified | Significantly improved sensitivity and precision over standard GC-MS techniques technologynetworks.com. |

| IRMS (high precision) | <1 part in 10⁵ (enrichment change) | >1 µmol gas sample | Highest precision for stable isotope analysis, though requires larger sample sizes cambridge.org. |

| NMR Spectroscopy | Low sensitivity | Not specified | Excellent for structural and dynamic studies, but less sensitive for quantitative tracing escholarship.org. |

Development of Novel Isotopic Labeling Strategies

The synthesis of isotopically labeled nucleic acids, including thymine-13C1, has evolved beyond uniform labeling. Researchers are developing sophisticated strategies to achieve site-specific and segmental labeling. These methods involve either enzymatic synthesis, chemical synthesis, or chemo-enzymatic approaches mdpi.comoup.comresearchgate.net.

Enzymatic synthesis, often utilizing polymerases like T7 RNA polymerase with labeled ribonucleoside triphosphates (rNTPs), is a common method for producing uniformly labeled RNA mdpi.comnih.gov. Chemical synthesis, employing phosphoramidite (B1245037) chemistry, allows for the preparation of labeled DNA oligonucleotides with specific modifications oup.comresearchgate.net. Novel strategies include position-selective labeling of RNA (PLOR) oup.com, chemo-enzymatic synthesis for site-specific labeling oup.comresearchgate.net, and the PaNDA approach, which offers a more accessible and efficient enzymatic method for DNA labeling researchgate.net. Furthermore, late-stage carbon isotopic exchange (CIE) methods are emerging as a way to introduce isotopes directly onto final compounds, potentially simplifying the synthesis of labeled molecules acs.org. These refined labeling techniques ensure that the isotopic label is placed precisely where it is needed, enhancing the accuracy and interpretability of tracing experiments.

Integration of Thymine-13C1 Tracing with Systems Biology Approaches

The power of thymine-13C1 tracing is amplified when integrated with other high-throughput "omics" technologies, such as transcriptomics, proteomics, and metabolomics. This multi-omics approach provides a holistic view of cellular functions and regulatory networks.

Complementary Roles with Transcriptomics, Proteomics, and Metabolomics

Stable isotope tracing, including the use of thymine-13C1, offers a dynamic perspective on metabolic fluxes and molecular turnover, which complements the more static snapshots provided by transcriptomics (gene expression) and proteomics (protein abundance) researchgate.netcreative-proteomics.com. By tracing the incorporation and fate of labeled thymine, researchers can understand how cellular metabolic states influence or are influenced by gene expression patterns and protein synthesis. For instance, metabolomics data can reveal the abundance of various metabolites, while stable isotope tracing can reveal the rates at which these metabolites are synthesized or consumed, thereby elucidating metabolic pathway activity and regulation researchgate.netnih.gov. This integration allows for a comprehensive understanding of how changes at the genetic or protein level translate into functional metabolic alterations, providing a systems-level view of biological processes creative-proteomics.comfrontiersin.org.

Elucidating Complex Biological Pathways and Mechanisms

Thymine-13C1 tracing is instrumental in dissecting complex biological pathways, particularly those involving DNA synthesis, repair, and nucleotide metabolism. By tracking the flow of labeled thymine through cellular networks, scientists can gain insights into the regulation of DNA replication, cell cycle progression, and the metabolic dependencies of cells, including cancer cells silantes.comsilantes.comnih.govnih.gov. For example, position-specific 13C tracers can differentiate between metabolic activities of enzymes like pyruvate (B1213749) dehydrogenase and pyruvate carboxylase by examining the labeling patterns of downstream metabolites such as citrate (B86180) nih.gov. Furthermore, stable isotope tracing combined with metabolomics can identify novel metabolic pathways or reprogramming events in disease states, aiding in the discovery of potential drug targets nih.govnih.govresearchgate.net. The "deep labeling" method, which uses 13C-labeled media, allows for the cataloging of hundreds of endogenous metabolites and the identification of active and inactive pathways, providing a broad survey of cellular metabolic states nih.gov.

Future Trajectories in Biosynthesis and Application of Labeled Nucleic Acids

The ongoing development of more efficient and versatile methods for synthesizing labeled nucleic acids promises to further expand their applications. Advancements in site-specific and segmental labeling techniques are enabling the study of increasingly complex nucleic acid structures and their interactions oup.comresearchgate.netresearchgate.net.

Future research trajectories include the application of labeled nucleic acids in drug discovery, where they can be used to characterize drug targets and evaluate drug-nucleic acid interactions silantes.comshoko-sc.co.jp. In diagnostics, labeled nucleic acids are crucial for techniques like PCR and sequencing biosynth.com. Furthermore, the development of novel labeling strategies, such as late-stage isotopic exchange, may streamline the production of labeled compounds acs.org. The integration of these advanced labeling techniques with cutting-edge analytical platforms and systems biology approaches will continue to drive discoveries in fundamental biology, medicine, and biotechnology.

Compound Names Mentioned:

Thymine-13C1

Carbon-13 (¹³C)

Nitrogen-15 (¹⁵N)

Deuterium (²H)

Fluorine-19 (¹⁹F)

Phosphorus-32 (³²P)

Phosphorus-33 (³³P)

Sulfur-35 (³⁵S)

Tritium (³H)

Adenine

Cytosine

Guanine

Thymine

Adenosine

Cytidine

Guanosine

Uridine

ATP (Adenosine Triphosphate)

GTP (Guanosine Triphosphate)

CTP (Cytidine Triphosphate)

UTP (Uridine Triphosphate)

dNTPs (Deoxyribonucleoside Triphosphates)

rNTPs (Ribonucleoside Triphosphates)

Glucose

Pyruvate

Citrate

Glutamate

Alanine

Lactate

Amino acids

Branched-chain amino acids (BCAAs)

Leucine

Valine

Isoleucine

Arginine

Lysine

Choline

Creatine

Carnitine

Q & A

Q. How to ensure reproducibility in Thymine-<sup>13</sup>C1 studies when collaborating across laboratories?

- Methodological Answer : Standardize protocols using SOPs validated by inter-lab round-robin tests. Share reference materials (e.g., calibrated <sup>13</sup>C-thymine stocks) and cross-validate instrumentation. Use platforms like Protocols.io for transparent, version-controlled methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.